molecular formula C14H20ClN B12739583 N-Cinnamylpiperidine hydrochloride, (Z)- CAS No. 5443-55-0

N-Cinnamylpiperidine hydrochloride, (Z)-

Cat. No.: B12739583
CAS No.: 5443-55-0
M. Wt: 237.77 g/mol
InChI Key: XNEFNIJPUKYNHX-VEZAGKLZSA-N
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Description

N-Cinnamylpiperidine hydrochloride, (Z)- is a chemical compound with the molecular formula C14H19N.ClH. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cinnamylpiperidine hydrochloride, (Z)- typically involves the reaction of cinnamyl chloride with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the piperidine nitrogen attacks the electrophilic carbon of the cinnamyl chloride, resulting in the formation of N-Cinnamylpiperidine. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for N-Cinnamylpiperidine hydrochloride, (Z)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-Cinnamylpiperidine hydrochloride, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cinnamylpiperidine hydrochloride, (Z)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of N-Cinnamylpiperidine hydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cinnamylpiperidine hydrochloride, (Z)- is unique due to its specific stereochemistry and the presence of both the piperidine and cinnamyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

5443-55-0

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

1-[(Z)-3-phenylprop-2-enyl]piperidine;hydrochloride

InChI

InChI=1S/C14H19N.ClH/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15;/h1,3-4,7-10H,2,5-6,11-13H2;1H/b10-7-;

InChI Key

XNEFNIJPUKYNHX-VEZAGKLZSA-N

Isomeric SMILES

C1CCN(CC1)C/C=C\C2=CC=CC=C2.Cl

Canonical SMILES

C1CCN(CC1)CC=CC2=CC=CC=C2.Cl

Origin of Product

United States

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